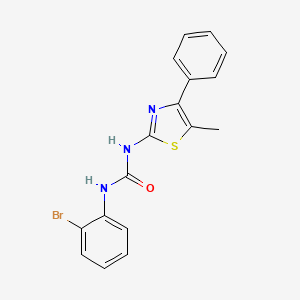![molecular formula C22H22N2O3 B4665695 ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4665695.png)
ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinate
Übersicht
Beschreibung
Ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinate, also known as DMQD-Ph-Gly-OEt, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of quinoline and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt involves the inhibition of various enzymes and pathways in the body. ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has been shown to have various biochemical and physiological effects on the body, including:
1. Anti-inflammatory effects: ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has been shown to reduce inflammation in the body by inhibiting the activity of pro-inflammatory cytokines.
2. Antioxidant effects: ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has antioxidant properties and can scavenge free radicals in the body, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in lab experiments include its ability to inhibit various enzymes and pathways in the body, its potential use as a chemotherapeutic agent, and its neuroprotective effects. However, the limitations of using ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt, including:
1. Developing more efficient synthesis methods for ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt to improve its yield and purity.
2. Studying the pharmacokinetics and pharmacodynamics of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in vivo to better understand its potential use as a therapeutic agent.
3. Investigating the potential use of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in combination with other chemotherapeutic agents to improve its efficacy.
4. Studying the potential use of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt in other neurological disorders such as Huntington's disease and multiple sclerosis.
5. Developing new derivatives of ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt with improved solubility and toxicity profiles.
Conclusion:
In conclusion, ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt is a chemical compound that has shown promising results in various scientific research applications. Its potential use as a chemotherapeutic agent and its neuroprotective effects make it a valuable compound for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential use in other research areas.
Wissenschaftliche Forschungsanwendungen
Ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has been used in various scientific research applications, including but not limited to:
1. Cancer Research: ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has shown potential as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells in vitro. Studies have shown that ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
2. Neurological Disorders: ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinateOEt has neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-4-27-21(25)13-23-22(26)18-12-20(16-10-9-14(2)15(3)11-16)24-19-8-6-5-7-17(18)19/h5-12H,4,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQOZWODSTXRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4665635.png)
![methyl 3-[({5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B4665643.png)

![2-[1-(2-ethoxybenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4665653.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4665664.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4665672.png)

![5-(2-biphenylylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4665702.png)
![5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4665706.png)

![1-allyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665717.png)
![N-(4-fluorobenzyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B4665724.png)